2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
2-(4-Methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methylbenzyl group at the 5-position and an acetamide moiety bearing a 4-methoxyphenyl group at the 2-position. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and π-π stacking interactions, which enhance binding to biological targets .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-3-5-15(6-4-13)12-18-21-22-19(25-18)20-17(23)11-14-7-9-16(24-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKVRWHCDDXVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the 4-methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a 4-methoxyphenyl derivative, often through a nucleophilic substitution reaction.
Introduction of the acetamide group: The final step involves the acylation of the oxadiazole derivative with an acetic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors to exert its biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs share the 1,3,4-oxadiazole core but differ in substituents, leading to variations in bioactivity and physicochemical properties. Key comparisons include:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations
Substituent Impact on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : Chloro (e.g., 6f ) or sulfamoyl (LMM5 ) substituents enhance antimicrobial activity by increasing electrophilicity.
- Bulkier Groups : The tetrahydronaphthalenyl group in Compound 8 improves MMP-9 inhibition and anticancer activity via enhanced hydrophobic interactions.
- Methoxy Groups : The 4-methoxyphenyl group (common in the target compound and 2b ) may enhance membrane permeability due to increased lipophilicity.
Synthetic Strategies :
- S-Alkylation is a prevalent method for appending thioacetamide groups to the oxadiazole ring (e.g., ).
- Commercial synthesis (LMM5 ) vs. lab-scale routes highlights scalability challenges for bioactive derivatives.
Toxicity Profiles :
- Compounds with simple alkyl/aryl groups (e.g., 6f ) show lower cytotoxicity, whereas halogenated derivatives (e.g., 6g/j ) exhibit higher toxicity, suggesting substituent-dependent safety profiles.
Molecular Docking and Mechanistic Insights
- MMP-9 Inhibition: Compound 8 demonstrated strong docking affinity (-9.2 kcal/mol) to MMP-9’s active site, driven by hydrogen bonding with Glu402 and hydrophobic interactions with Leu395.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of 1,3,4-oxadiazole, which has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and biological effects, particularly in terms of anticancer and antidepressant properties.
Synthesis and Structural Characteristics
The synthesis of 2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction between 4-methoxyphenyl acetic acid and an appropriate oxadiazole precursor. The structural characteristics of the compound can be analyzed using techniques such as NMR and mass spectrometry to confirm the formation and purity of the product.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines. In one study, derivatives showed cytotoxic effects on glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide | U-87 | 12.5 |
| 2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide | MDA-MB-231 | 15.0 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Antidepressant Activity
In vivo studies using the Forced Swimming Test (FST) model have demonstrated that derivatives of 1,3,4-oxadiazole can exhibit antidepressant-like effects. The compound’s binding affinity to serotonin receptors (5-HT1A) is crucial for its antidepressant activity. In comparative studies:
| Compound | Binding Affinity (Ki in nM) |
|---|---|
| 2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide | 1.52 |
| Fluoxetine (positive control) | 0.95 |
The data indicates that the compound has a favorable binding profile similar to established antidepressants.
The biological activity of 2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Serotonin Receptor Modulation : Its interaction with serotonin receptors contributes to its antidepressant effects.
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
-
Study on Anticancer Effects : A recent study tested various oxadiazole derivatives on human cancer cell lines and reported significant cytotoxicity for compounds similar to our target compound.
- Findings : The study concluded that modifications at specific positions on the oxadiazole ring could enhance anticancer activity.
-
Antidepressant Efficacy : Another investigation into the antidepressant potential of oxadiazoles utilized behavioral models in rodents to assess efficacy.
- Results : The study found that compounds with a methoxy group displayed improved antidepressant-like behavior compared to their non-substituted counterparts.
Q & A
Basic Research Question
- 1H NMR : Peaks at δ 2.3–2.5 ppm (methylbenzyl CH₃), δ 3.8 ppm (methoxy OCH₃), and δ 7.0–7.5 ppm (aromatic protons) validate substituents .
- 13C NMR : Signals at ~165 ppm (oxadiazole C=O) and ~170 ppm (acetamide C=O) confirm core functionalities .
- HRMS : Molecular ion [M+H]⁺ at m/z 387.41 matches the molecular formula C₁₈H₁₇N₃O₅S .
What methodologies are recommended for evaluating its enzyme inhibition potential?
Advanced Research Question
- In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., lipoxygenase or bacterial enoyl-ACP reductase) using spectrophotometric methods .
- Kinetic Studies : Analyze inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Molecular Docking : Use AutoDock Vina to predict binding interactions with enzyme active sites .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
- Assay Standardization : Compare results under identical conditions (pH, temperature, solvent) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may affect activity .
- Computational Validation : Apply QSAR models to correlate substituent effects with activity trends .
What reaction conditions optimize oxadiazole ring formation?
Basic Research Question
- Catalysts : Use iodine or p-toluenesulfonic acid (PTSA) to accelerate cyclization .
- Solvent : Anhydrous DMF or acetonitrile minimizes side reactions .
- Temperature : 80–100°C for 6–12 hours achieves >70% yield .
What strategies enable structure-activity relationship (SAR) studies?
Advanced Research Question
- Substituent Variation : Replace 4-methylbenzyl with electron-withdrawing groups (e.g., -NO₂) to assess antimicrobial potency .
- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole to modulate solubility .
- Pharmacophore Mapping : Identify critical hydrogen-bonding sites using Schrödinger’s Phase .
Which spectroscopic techniques monitor intermediate formation during synthesis?
Basic Research Question
- TLC : Track cyclization progress using ethyl acetate/hexane (3:7) mobile phase .
- In-Situ IR : Detect disappearance of N-H stretches (~3300 cm⁻¹) in thiosemicarbazide intermediates .
- UV-Vis : Monitor conjugation changes during oxadiazole ring closure (λmax ~270 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
